Triptorelin pamoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

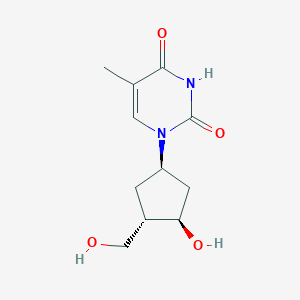

Triptorelin pamoate is a synthetic decapeptide agonist analog of luteinizing hormone-releasing hormone (LHRH). It is primarily used in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and central precocious puberty. This compound acts by suppressing the secretion of gonadotropins, leading to decreased levels of sex hormones like testosterone and estrogen .

Scientific Research Applications

Triptorelin pamoate has a wide range of scientific research applications:

Medicine: Used in the treatment of prostate cancer, endometriosis, and central precocious puberty. .

Biology: Studied for its effects on hormone regulation and reproductive health.

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Industry: Employed in the development of sustained-release formulations for long-term therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triptorelin pamoate is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the decapeptide chain. The final product is then converted into its pamoate salt form to enhance its stability and solubility .

Industrial Production Methods

The industrial production of this compound involves the following steps:

Dissolution: Triptorelin or its pharmaceutically acceptable salts are dissolved in an appropriate amount of injection water.

pH Adjustment: The pH of the solution is adjusted to 4.0-7.0 using sodium hydroxide or hydrochloric acid.

Concentration Adjustment: The concentration of active ingredients is adjusted by adding injection water to achieve the specified concentration.

Filtration and Sterilization: The solution is filtered through a 0.22-micrometer Millipore filtration membrane and filled into sterile glass bottles.

Chemical Reactions Analysis

Types of Reactions

Triptorelin pamoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the peptide chain, affecting its biological activity.

Substitution: Substitution reactions can occur at specific amino acid residues, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various reagents depending on the specific substitution desired.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted analogs, each with varying degrees of biological activity .

Mechanism of Action

Triptorelin pamoate acts as a potent inhibitor of gonadotropin secretion. Upon administration, it initially stimulates the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). continuous administration results in receptor desensitization and down-regulation, leading to decreased levels of LH and FSH. This suppression of gonadotropins ultimately reduces the production of sex hormones like testosterone and estrogen .

Comparison with Similar Compounds

Similar Compounds

- Leuprolide acetate

- Goserelin acetate

- Buserelin acetate

- Nafarelin acetate

Comparison

Triptorelin pamoate is unique due to its higher potency and longer duration of action compared to other LHRH agonists. It provides sustained suppression of gonadotropins with fewer injections, making it a preferred choice for long-term treatment .

properties

CAS RN |

124508-66-3 |

|---|---|

Molecular Formula |

C87H98N18O19 |

Molecular Weight |

1699.8 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C64H82N18O13.C23H16O6/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1 |

InChI Key |

ZBVJFYPGLGEMIN-OYLNGHKZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Pictograms |

Health Hazard |

synonyms |

6-D-Tryptophan-Luteinizing Hormone-Releasing Factor (Pig) AY 25650 AY-25650 AY25650 CL 118532 CL-118532 CL118532 D-Trp-6-LH-RH Decapeptyl Decapeptyl Depot Decapeptyl LP Decapeptyl Trimestral Embonate, Triptorelin GnRH, Trp(6)- LHRH, Trp(6)- LHRH, Tryptophyl(6)- Pamoate, Triptorelin Trelstar Trimestral, Decapeptyl Triptorelin Triptorelin Embonate triptorelin pamoate Wy 42462 Wy-42462 Wy42462 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)